molecular formula C₂₃H₁₉D₄ClN₂O₃ B1145742 Solabegron Ethylene D4 CAS No. 1250986-04-9

Solabegron Ethylene D4

Cat. No.: B1145742
CAS No.: 1250986-04-9
M. Wt: 414.92
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Solabegron Ethylene D4 involves the incorporation of deuterium atoms into the Solabegron molecule. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Solabegron Ethylene D4 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Solabegron Ethylene D4, like Solabegron, acts as a selective agonist for the β3 adrenergic receptor. The mechanism of action involves the following steps:

Comparison with Similar Compounds

Solabegron Ethylene D4 can be compared with other β3 adrenergic receptor agonists, such as:

    Mirabegron: Another β3 adrenergic receptor agonist used for the treatment of overactive bladder.

    Vibegron: A newer β3 adrenergic receptor agonist with similar applications in the treatment of overactive bladder.

The uniqueness of this compound lies in its stable isotope labeling, which makes it a valuable tool for research and analytical purposes.

Properties

CAS No.

1250986-04-9

Molecular Formula

C₂₃H₁₉D₄ClN₂O₃

Molecular Weight

414.92

Synonyms

3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl-1,1,2,2-d4]amino]-[1,1’-Biphenyl]-3-carboxylic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.